molecular formula C15H13BrN4O5S B12168309 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](5-bromofuran-2-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](5-bromofuran-2-yl)methanone

Cat. No.: B12168309
M. Wt: 441.3 g/mol
InChI Key: OJSFNSVETPPKKU-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole ring, a piperazine moiety, and a bromofuran group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, including the formation of the benzoxadiazole ring, sulfonylation, and coupling with piperazine and bromofuran. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzoxadiazole ring, potentially altering its electronic properties.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under various conditions, including basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study various biochemical processes. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular mechanisms.

Medicine

In medicine, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
  • 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C15H13BrN4O5S

Molecular Weight

441.3 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone

InChI

InChI=1S/C15H13BrN4O5S/c16-13-5-4-11(24-13)15(21)19-6-8-20(9-7-19)26(22,23)12-3-1-2-10-14(12)18-25-17-10/h1-5H,6-9H2

InChI Key

OJSFNSVETPPKKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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